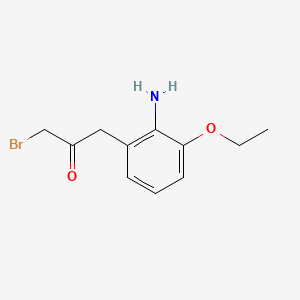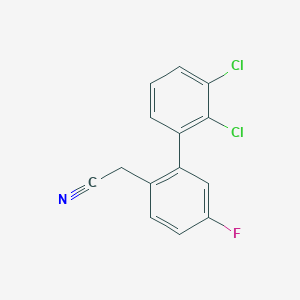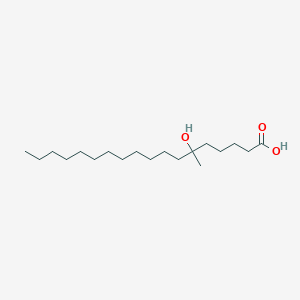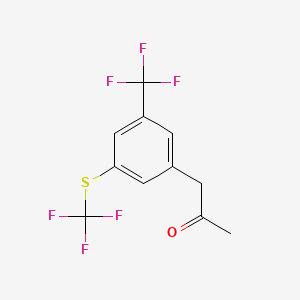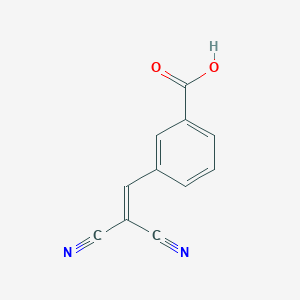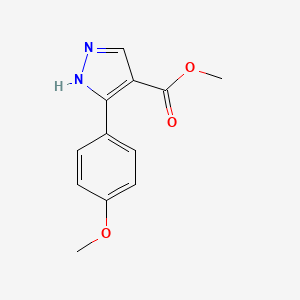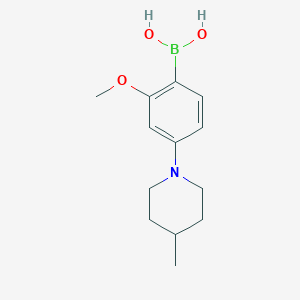
(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is an organic compound with the molecular formula C13H20BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The methoxy and piperidinyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes.
科学研究应用
(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of (2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in drug delivery systems and as a tool in chemical biology for targeting specific biomolecules .
相似化合物的比较
Similar Compounds
4-Methoxyphenylboronic acid: Similar structure but lacks the piperidinyl group.
Phenylboronic acid: A simpler structure without the methoxy and piperidinyl groups.
Uniqueness
(2-Methoxy-4-(4-methylpiperidin-1-yl)phenyl)boronic acid is unique due to the presence of both methoxy and piperidinyl groups, which confer specific reactivity and binding properties. These functional groups enhance its utility in various applications, making it more versatile compared to simpler boronic acids .
属性
分子式 |
C13H20BNO3 |
|---|---|
分子量 |
249.12 g/mol |
IUPAC 名称 |
[2-methoxy-4-(4-methylpiperidin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO3/c1-10-5-7-15(8-6-10)11-3-4-12(14(16)17)13(9-11)18-2/h3-4,9-10,16-17H,5-8H2,1-2H3 |
InChI 键 |
NWQUAZGXCUOFEJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)N2CCC(CC2)C)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


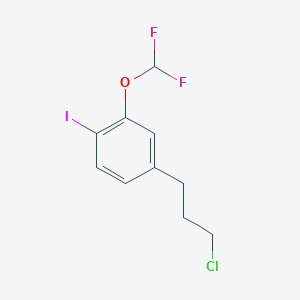
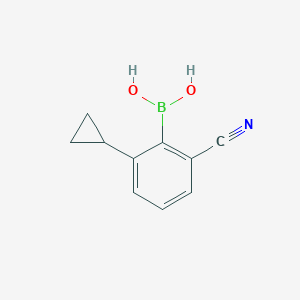
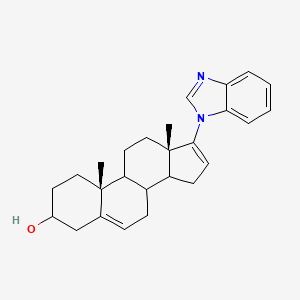
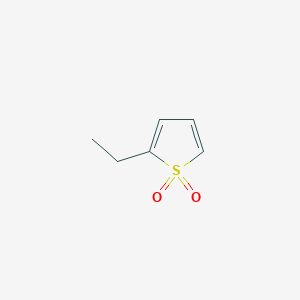
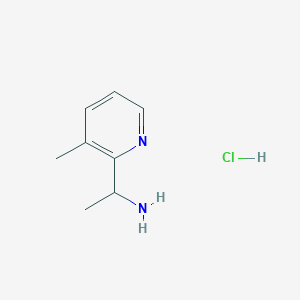
![(1R*,2S*)-2-(3-iodo-1H-indazol-6-yl)-5'-methoxyspiro [cyclopropane-1,3'-indolin]-2'-one](/img/structure/B14073299.png)


